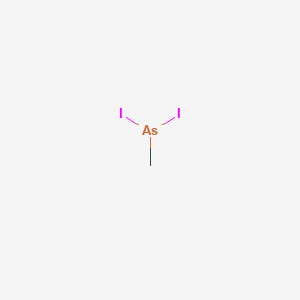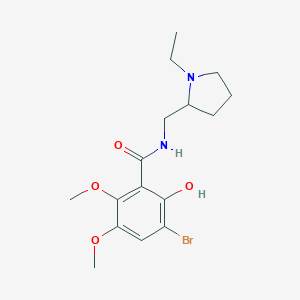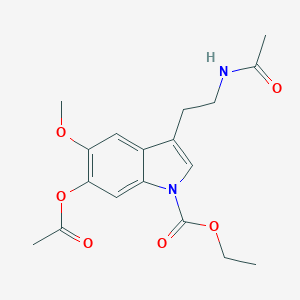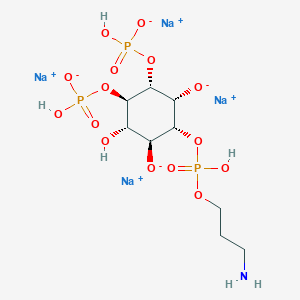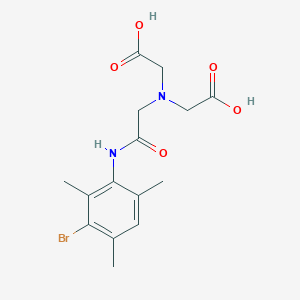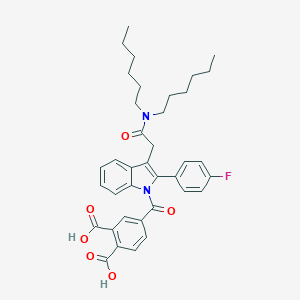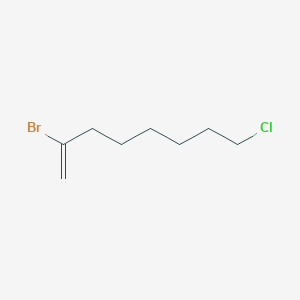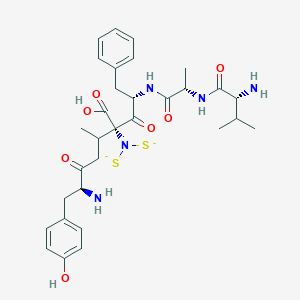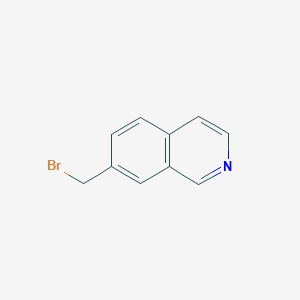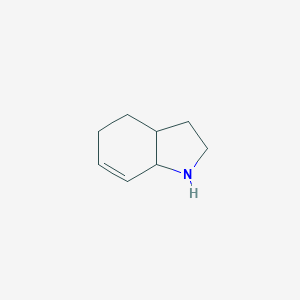
2,3,3a,4,5,7a-Hexahydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4,5,7a-Hexahydroindole is a bicyclic organic compound with a molecular formula of C8H13N. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The unique structure of 2,3,3a,4,5,7a-Hexahydroindole makes it an attractive target for chemical synthesis and biological studies.
Mecanismo De Acción
The mechanism of action of 2,3,3a,4,5,7a-Hexahydroindole is not fully understood. However, it is believed to act on various receptors in the central nervous system, leading to changes in neurotransmitter levels and subsequent changes in behavior and mood. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
2,3,3a,4,5,7a-Hexahydroindole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models of inflammation. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,3a,4,5,7a-Hexahydroindole in lab experiments include its relatively simple synthesis method, its wide range of biological activities, and its potential therapeutic applications. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 2,3,3a,4,5,7a-Hexahydroindole. One area of research is the development of new synthetic methods for the production of 2,3,3a,4,5,7a-Hexahydroindole and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Furthermore, the elucidation of its mechanism of action and its interaction with various receptors and ion channels will provide valuable insights into its biological activity and potential therapeutic applications.
Conclusion
2,3,3a,4,5,7a-Hexahydroindole is an important intermediate in the synthesis of various organic compounds and has a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The development of new synthetic methods and the elucidation of its mechanism of action will provide valuable insights into its biological activity and potential therapeutic applications.
Métodos De Síntesis
There are various methods for the synthesis of 2,3,3a,4,5,7a-Hexahydroindole. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. Another method is the hydrogenation of indole or indoline using a palladium catalyst. The synthesis of 2,3,3a,4,5,7a-Hexahydroindole can also be achieved through the reduction of 2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid or its esters using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,3,3a,4,5,7a-Hexahydroindole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and analgesic properties. It has also been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. As a result, it has been investigated as a potential treatment for various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
143384-22-9 |
|---|---|
Nombre del producto |
2,3,3a,4,5,7a-Hexahydroindole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,3,3a,4,5,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2 |
Clave InChI |
MFOUWLGLIHXCOZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCNC2C=C1 |
SMILES canónico |
C1CC2CCNC2C=C1 |
Sinónimos |
1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



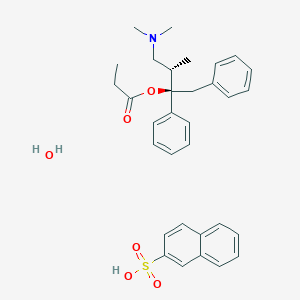
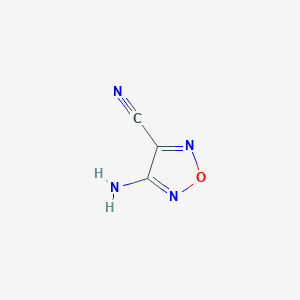
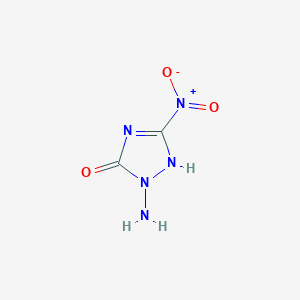
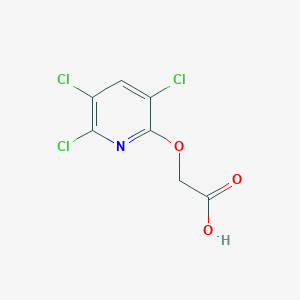
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
